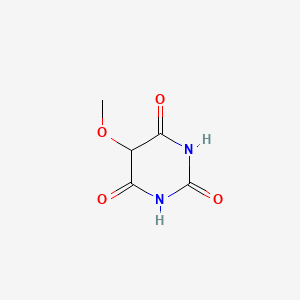
5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a methoxy group at the 5-position and three keto groups at the 2, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxybarbituric acid with suitable reagents to form the desired pyrimidine derivative. The reaction is usually carried out in the presence of a base such as sodium methoxide in a solvent like butanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated pyrimidines.
Applications De Recherche Scientifique
5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a methyl group instead of a methoxy group.
5-Chloropyrimidine-2,4,6(1H,3H,5H)-trione: Contains a chlorine atom at the 5-position.
5-Hydroxypyrimidine-2,4,6(1H,3H,5H)-trione: Features a hydroxyl group at the 5-position.
Uniqueness
5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This substitution can enhance its solubility and potentially improve its interaction with biological targets compared to its analogs .
Propriétés
Formule moléculaire |
C5H6N2O4 |
|---|---|
Poids moléculaire |
158.11 g/mol |
Nom IUPAC |
5-methoxy-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C5H6N2O4/c1-11-2-3(8)6-5(10)7-4(2)9/h2H,1H3,(H2,6,7,8,9,10) |
Clé InChI |
XNRQLKANHYMDGS-UHFFFAOYSA-N |
SMILES canonique |
COC1C(=O)NC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B12509725.png)

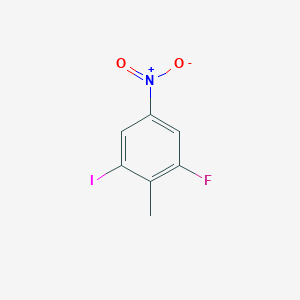
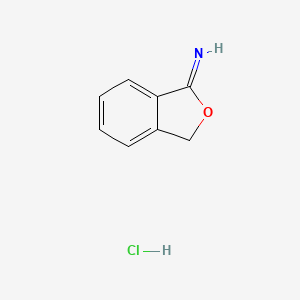
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
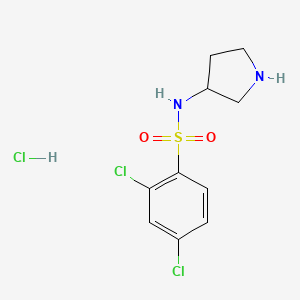
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
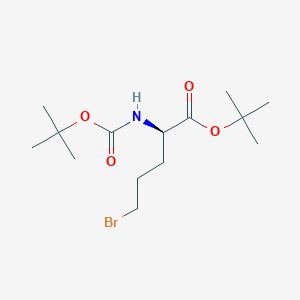
![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)

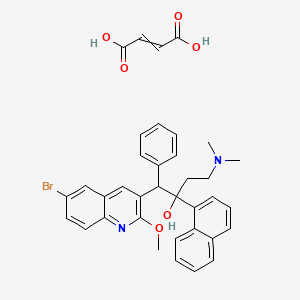
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B12509805.png)

